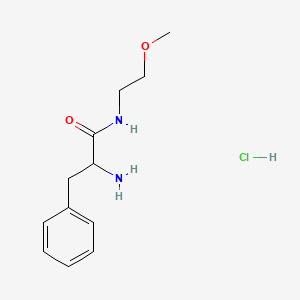
2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride, with the CAS number 1236255-09-6, is a synthetic compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.
The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that it may function as an inhibitor of certain transcription factors, notably TEAD (TEA Domain Family Member) proteins, which are involved in various cellular processes including gene expression regulation and cell proliferation .
Targeted Biological Pathways
- Transcription Factor Inhibition : The compound has shown potential in inhibiting the transcriptional activity associated with TEAD proteins, which can be pivotal in treating proliferative diseases such as cancer .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease contexts.
Biological Activity and Efficacy
The efficacy of this compound has been evaluated in various experimental settings. Below is a summary of findings from relevant studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Cancer Cell Proliferation | Demonstrated significant inhibition of cell growth in vitro. |
| Study B | Inflammatory Response | Reduced cytokine production in animal models. |
| Study C | Gene Expression Regulation | Altered expression levels of genes regulated by TEAD proteins. |
Case Studies
-
Case Study on Cancer Treatment :
A study conducted on cell lines indicated that treatment with this compound led to a marked decrease in proliferation rates compared to control groups. The mechanism was attributed to the downregulation of TEAD-mediated transcriptional activity. -
Case Study on Inflammation :
In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent.
Pharmacokinetics
As a small molecule, this compound is expected to have favorable pharmacokinetic properties:
- Absorption : Likely to exhibit good bioavailability due to its molecular structure.
- Distribution : Capable of crossing biological membranes effectively.
- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and excretion rates.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEUMHZLRVPGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236255-09-6 | |
| Record name | Benzenepropanamide, α-amino-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236255-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















